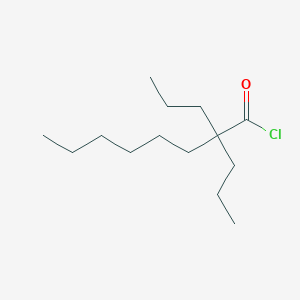

2,2-Dipropyloctanoyl chloride

Description

Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. ebsco.comchemguide.co.uk They are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents in a vast array of chemical transformations. iitk.ac.inwisdomlib.org Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution reactions. fiveable.melibretexts.org This reactivity allows for the efficient formation of esters, amides, and anhydrides, which are fundamental linkages in numerous biologically active molecules and advanced materials. ebsco.comiitk.ac.in

The general synthesis of acyl chlorides involves the reaction of a corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). ebsco.comnumberanalytics.com The choice of reagent often depends on the scale of the reaction and the sensitivity of other functional groups present in the molecule. ebsco.com

The Unique Role of Branched Long-Chain Acyl Chlorides in Complex Molecular Architectures

While simple acyl chlorides are workhorses in organic synthesis, branched long-chain acyl chlorides, such as 2,2-Dipropyloctanoyl chloride, offer unique advantages in the construction of intricate molecular structures. The branching at the α-carbon (the carbon adjacent to the carbonyl group) introduces significant steric hindrance. This steric bulk can influence the selectivity of reactions, favoring attack at less hindered positions in a molecule and enabling the synthesis of specific isomers that would be difficult to obtain otherwise. libretexts.org

Furthermore, the long alkyl chains contribute to the lipophilicity of the resulting molecules, a critical property in fields such as medicinal chemistry and materials science, where solubility and membrane permeability are key considerations. The incorporation of these bulky, lipophilic moieties can dramatically alter the physical and biological properties of a compound. studytime.co.nz

Contextualization of Research on this compound within Contemporary Organic Chemistry

Research into sterically hindered acyl chlorides like this compound is situated at the forefront of modern organic synthesis. The development of methods to control reactivity and selectivity in sterically demanding environments is a constant challenge. acs.orgnih.gov The synthesis and reactions of such compounds push the boundaries of our understanding of reaction mechanisms and catalyst design. For instance, the acylation of nucleophiles with sterically encumbered acyl chlorides often requires tailored reaction conditions, such as elevated temperatures or the use of specific catalysts, to overcome the steric barrier. acs.org

The insights gained from studying the reactivity of molecules like this compound can inform the synthesis of complex natural products, novel pharmaceuticals, and advanced polymers where precise control over three-dimensional structure is paramount.

Overview of Research Methodologies and Theoretical Frameworks Applicable to this compound

The study of this compound and related compounds employs a range of experimental and theoretical techniques.

Experimental Methodologies:

Synthesis and Purification: The synthesis would likely involve the reaction of 2,2-dipropyloctanoic acid with a chlorinating agent. Purification would typically be achieved through distillation or chromatography.

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the compound. IR spectroscopy is particularly useful for identifying the characteristic carbonyl stretch of the acyl chloride, which typically appears at a higher frequency (around 1800 cm⁻¹) compared to other carbonyl compounds due to the inductive effect of the chlorine atom. fiveable.me

Reaction Monitoring: Chromatographic techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC), as well as High-Performance Liquid Chromatography (HPLC), are used to monitor the progress of reactions involving this compound. nih.gov

Theoretical Frameworks:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure and reactivity of this compound. researchgate.net These calculations can provide insights into bond lengths, bond angles, and the electronic distribution within the molecule, helping to predict its reactivity. Theoretical studies can also elucidate reaction mechanisms, such as the transition states and intermediates involved in acylation reactions. osti.gov

Kinetic Studies: Investigating the rates of reaction of this compound with various nucleophiles can provide quantitative data on its reactivity and the influence of steric hindrance.

Structure

3D Structure

Properties

CAS No. |

60631-37-0 |

|---|---|

Molecular Formula |

C14H27ClO |

Molecular Weight |

246.81 g/mol |

IUPAC Name |

2,2-dipropyloctanoyl chloride |

InChI |

InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |

InChI Key |

CXWZSTUSWIELSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC)(CCC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dipropyloctanoyl Chloride and Analogues

Established Carboxylic Acid Chlorination Routes: A Critical Review

The conversion of carboxylic acids to acyl chlorides is a well-established process, with several classical reagents being routinely employed. masterorganicchemistry.comchemguide.co.uk The choice of reagent often depends on the substrate's sensitivity, the desired reaction conditions, and the ease of product purification. For sterically hindered acids like 2,2-dipropyloctanoic acid, the reactivity of the chlorinating agent and the reaction mechanism are critical factors for success.

Thionyl Chloride-Mediated Chlorination: Optimizing Reaction Conditions and Catalyst Selection

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into acyl chlorides. commonorganicchemistry.comlibretexts.org A primary advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. wikipedia.orgblogspot.com The reaction typically involves heating the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.com

For sterically hindered carboxylic acids, the reaction rate can be significantly slower. To overcome this, catalytic amounts of N,N-dimethylformamide (DMF) are often added. wikipedia.orgpjoes.com DMF reacts with thionyl chloride to form the Vilsmeier reagent, N,N-dimethylchloroiminium chloride, which is a more potent activating agent. mychemblog.comrsc.org This intermediate reacts with the carboxylic acid to form a highly reactive species that readily collapses to the acyl chloride, regenerating the DMF catalyst in the process. blogspot.com Optimization of conditions, such as temperature and catalyst loading, is crucial for maximizing yield and minimizing side reactions. rsc.org

Table 1: Comparison of General Conditions for Thionyl Chloride-Mediated Chlorination

| Condition | Uncatalyzed | DMF-Catalyzed |

|---|---|---|

| Reactants | Carboxylic Acid, Thionyl Chloride (often in excess) | Carboxylic Acid, Thionyl Chloride, Catalytic DMF |

| Temperature | Often requires reflux/heating commonorganicchemistry.com | Can often proceed at lower temperatures (e.g., room temp.) rsc.org |

| Reaction Rate | Slower, especially for hindered acids | Faster due to formation of a more reactive intermediate wikipedia.orgmychemblog.com |

| Byproducts | SO₂, HCl (gaseous) blogspot.com | SO₂, HCl (gaseous) blogspot.com |

| Applicability | General use, effective for many simple acids | Particularly effective for sterically hindered or less reactive acids wikipedia.org |

Oxalyl Chloride-Mediated Chlorination: Investigation of Selectivity and Co-catalyst Effects (e.g., N,N-Dimethylformamide)

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides. commonorganicchemistry.com It is often considered a milder and more selective alternative to thionyl chloride, which is beneficial for sensitive substrates. wikipedia.org Similar to thionyl chloride, its byproducts (CO₂, CO, and HCl) are all gaseous, facilitating straightforward workup. blogspot.com

The reaction with oxalyl chloride is also almost universally catalyzed by N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The mechanism involves the initial reaction of oxalyl chloride with DMF to generate the same Vilsmeier reagent, an iminium intermediate, that is formed with thionyl chloride. wikipedia.orgmychemblog.comyoutube.com This electrophilic species is then attacked by the carboxylic acid. The resulting intermediate collapses, releasing the acyl chloride, regenerating the DMF catalyst, and producing the gaseous byproducts. wikipedia.orgresearchgate.net The catalytic cycle makes this method highly efficient, requiring only a substoichiometric amount of DMF. youtube.com The selectivity of oxalyl chloride makes it particularly suitable for complex molecules where harsh reagents might cause unwanted side reactions.

Application of Phosphorus Halides (PCl₃, PCl₅) and Related Reagents in Sterically Hindered Systems

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are powerful chlorinating agents for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comchemguide.co.uk

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids in a 1:1 molar ratio. chemguide.co.uk The reaction is typically vigorous and produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk While effective, the removal of the high-boiling POCl₃ can complicate product purification.

Phosphorus trichloride (PCl₃) requires a 3:1 molar ratio of carboxylic acid to the reagent, as one molecule of PCl₃ can chlorinate three molecules of acid. latech.educhemguide.co.uk The byproduct of this reaction is phosphorous acid (H₃PO₃), a solid that can be removed by filtration. researchgate.net PCl₃ is generally less reactive than PCl₅. chemguide.co.uk Due to their high reactivity, these reagents are often reserved for substrates that are robust and where other methods may have failed, including certain sterically hindered systems. masterorganicchemistry.com

Table 2: Comparison of Phosphorus Halide Reagents

| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Separation | Notes |

|---|---|---|---|---|

| PCl₅ | 1:1 chemguide.co.uk | POCl₃, HCl chemguide.co.uk | Fractional distillation required to remove liquid POCl₃. chemguide.co.uk | Highly reactive, solid reagent. chemguide.co.uk |

| PCl₃ | 3:1 latech.edu | H₃PO₃ researchgate.net | Filtration to remove solid phosphorous acid. researchgate.net | Liquid reagent, less reactive than PCl₅. chemguide.co.uk |

Utilization of Bis(trichloromethyl) Carbonate (Triphosgene) for Acid Chloride Formation

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a solid, crystalline compound that serves as a safer and more manageable substitute for gaseous phosgene. google.com One mole of triphosgene is equivalent to three moles of phosgene, and it can be used to convert carboxylic acids into acyl chlorides. google.com This method has proven particularly valuable for difficult transformations, including the formation of acyl chlorides from sterically hindered acids. google.comwipo.int The reaction proceeds efficiently, often in the presence of a base, to yield the desired acyl chloride and gaseous carbon dioxide as the only byproduct, which simplifies purification. google.com Its utility in converting sterically demanding substrates, such as protected amino acids, highlights its effectiveness where other reagents may be less successful. google.comcore.ac.uk

Development of Novel and Green Synthetic Approaches for Branched Acyl Chlorides

In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly methods for chemical synthesis. acs.org This includes the production of acyl chlorides, where traditional methods often involve hazardous reagents and produce significant waste.

Catalytic Strategies for Efficient and Environmentally Benign Production

Other strategies focus on using solid acid catalysts or developing photochemical methods. researchgate.netnih.gov These emerging techniques aim to replace stoichiometric and often corrosive reagents like thionyl chloride or phosphorus halides with more sustainable alternatives, minimizing environmental impact and improving the safety profile of the synthesis. acs.orgrsc.org The development of catalytic, atom-efficient chlorination processes is a key goal for the future of acyl chloride synthesis. researchgate.net

Alternative Chlorinating Agents and Reaction Systems

The conversion of sterically hindered carboxylic acids, such as 2,2-dipropyloctanoic acid, to their acyl chloride derivatives often requires more robust methods than those used for unhindered acids. While thionyl chloride (SOCl₂) and oxalyl chloride are common chlorinating agents, their efficacy can be diminished by severe steric hindrance, leading to low yields or slow reaction rates. wikipedia.orgrsc.org Consequently, alternative and more potent chlorinating systems have been explored.

Phosphorus pentachloride (PCl₅) is a stronger chlorinating agent that can be effective for the synthesis of acyl chlorides from sterically hindered carboxylic acids. Another approach involves the use of carbonyl chloride (phosgene) in the presence of a carboxamide catalyst. google.com This method has been successfully applied to the synthesis of 2-ethylhexanoyl chloride, a structurally related, albeit less hindered, acyl chloride. google.com The reaction proceeds efficiently at elevated temperatures, suggesting its potential applicability to more sterically demanding substrates like 2,2-dipropyloctanoic acid. google.com

Furthermore, novel methods are continuously being developed. For instance, the use of α,α-dichlorodiphenylmethane with a catalytic amount of iron(III) chloride (FeCl₃) has been reported for the conversion of various carboxylic acids to their acyl chlorides under mild conditions. organic-chemistry.org This system's tolerance for a range of functional groups and its high yields make it a promising candidate for the synthesis of sterically hindered acyl chlorides. organic-chemistry.org

A comparison of different chlorinating agents for the synthesis of acyl chlorides from sterically hindered carboxylic acids is presented in the table below.

| Chlorinating Agent/System | Substrate Example | Reaction Conditions | Yield | Reference |

| Carbonyl Chloride / di-sec-butylformamide | 2-Ethylhexanoic Acid | 70°C | Quantitative | google.com |

| Thionyl Chloride / Pyridine | L-Lactic Acid | 50-60°C | 85.8% | google.com |

| Thionyl Chloride / DMF | D-2-chloropropionic acid | 75°C | 82.2% | google.com |

| Phosphorus Pentachloride (PCl₅) | Sterically Hindered Acids | Not specified | Effective |

Influence of Steric Hindrance (2,2-Dipropyl Moiety) on Reaction Kinetics and Yields in Synthesis

In the context of acyl chloride synthesis, the formation of a tetrahedral intermediate is a key step in the reaction mechanism. docbrown.info For a sterically hindered substrate like 2,2-dipropyloctanoic acid, the energy barrier to reach this transition state is higher compared to a less hindered acid. This is due to the increased steric repulsion between the bulky alkyl groups and the incoming nucleophile (the chlorinating agent). nih.gov Consequently, more forcing reaction conditions, such as higher temperatures or the use of more reactive reagents, are often necessary to achieve a reasonable reaction rate and yield. numberanalytics.com

Studies on the acylation of other sterically hindered molecules, such as the Friedel-Crafts acylation of polymethylated aromatic compounds, have shown that while steric hindrance can decrease reactivity, it does not always prevent the reaction from occurring. stackexchange.com In some cases, the electronic effects of the substituents can also play a significant role. numberanalytics.com However, for aliphatic systems like 2,2-dipropyloctanoic acid, steric factors are generally considered to be the predominant influence on reactivity. wmich.edu

The impact of steric hindrance on reaction outcomes can be summarized in the following table, drawing parallels from related reactions.

| Feature | Effect of Steric Hindrance (e.g., 2,2-Dipropyl Moiety) | Consequence for Synthesis |

| Reaction Rate | Decreased rate of reaction due to hindered approach of reagents. numberanalytics.comwmich.edu | Longer reaction times or higher temperatures may be required. |

| Transition State | Increased energy of the tetrahedral intermediate due to steric repulsion. nih.gov | A more reactive chlorinating agent may be needed to overcome the activation barrier. |

| Yield | Potential for lower yields due to incomplete reaction or side reactions. | Optimization of reaction conditions is crucial to maximize product formation. |

| Reagent Choice | Less reactive agents (e.g., oxalyl chloride) may be ineffective. | Stronger reagents like PCl₅ or specialized catalytic systems are often preferred. google.com |

Chemical Transformations and Mechanistic Investigations of 2,2 Dipropyloctanoyl Chloride

Carbon-Carbon Bond Forming Reactions

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.gov In this reaction, 2,2-dipropyloctanoyl chloride can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govresearchgate.net

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion. researchgate.net This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. A resonance-stabilized carbocation intermediate (a sigma complex) is formed, which then loses a proton to regenerate the aromaticity of the ring and yield the final aryl ketone product.

Regioselectivity: The position of acylation on the aromatic ring is dictated by the electronic properties of the substituents already present on the ring.

Activating Groups (-OH, -OR, -NH₂, -R): These electron-donating groups direct the incoming acyl group to the ortho and para positions. Due to the significant steric bulk of the 2,2-dipropyloctanoyl group, the para product is often strongly favored over the ortho product.

Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These electron-withdrawing groups direct the incoming acyl group to the meta position.

Catalyst Optimization: The choice and amount of catalyst are crucial. Aluminum chloride is a very strong and common catalyst, but it must be used in stoichiometric amounts because it complexes with the product ketone. nih.gov Milder Lewis acids, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), can be used for highly reactive aromatic substrates to improve selectivity and reduce side reactions. rsc.orgrsc.org Catalyst optimization involves selecting a Lewis acid that is strong enough to promote the formation of the acylium ion but not so reactive that it causes degradation of the starting materials or products.

Illustrative Data on Friedel-Crafts Regioselectivity This table presents the expected major products for the acylation of various aromatic compounds.

| Aromatic Substrate | Directing Group | Expected Major Product |

|---|---|---|

| Toluene | -CH3 (ortho, para-directing) | 1-(4-methylphenyl)-2,2-dipropyloctan-1-one (para-product) |

| Anisole | -OCH3 (ortho, para-directing) | 1-(4-methoxyphenyl)-2,2-dipropyloctan-1-one (para-product) |

| Nitrobenzene | -NO2 (meta-directing) | 1-(3-nitrophenyl)-2,2-dipropyloctan-1-one (meta-product) |

| Benzene | -H (none) | 1-phenyl-2,2-dipropyloctan-1-one |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₂₇ClO |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

| Isopropanol | C₃H₈O |

| tert-Butanol | C₄H₁₀O |

| Ammonia | NH₃ |

| Benzylamine | C₇H₉N |

| Aniline | C₆H₇N |

| Diethylamine | C₄H₁₁N |

| Diisopropylamine | C₆H₁₅N |

| Pyridine | C₅H₅N |

| Triethylamine | C₆H₁₅N |

| Hydrogen chloride | HCl |

| Aluminum chloride | AlCl₃ |

| Ferric chloride | FeCl₃ |

| Stannic chloride | SnCl₄ |

| Zinc chloride | ZnCl₂ |

| Toluene | C₇H₈ |

| Anisole | C₇H₈O |

| Nitrobenzene | C₆H₅NO₂ |

| Benzene | C₆H₆ |

Cross-Coupling Reactions (e.g., Stille Coupling): Ligand Design and Palladium Catalysis for Acyl Transfer

The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and its application to the synthesis of ketones from acyl chlorides and organostannanes is a well-established transformation. wikipedia.org The reaction is catalyzed by palladium complexes and involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the ketone product. wikipedia.org

In the context of a sterically hindered substrate such as this compound, the efficiency of the Stille coupling is highly dependent on the design of the palladium catalyst, particularly the choice of ligands. The significant steric bulk imposed by the two propyl groups at the α-position can impede the oxidative addition step and the subsequent acyl transfer. To overcome this, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net These ligands can stabilize the palladium center and promote the desired bond-forming steps. For instance, ligands such as tri(tert-butyl)phosphine or bulky proazaphosphatrane ligands have been shown to be effective in the Stille coupling of challenging substrates, including sterically hindered aryl chlorides. researchgate.net

A chemoselective cross-coupling of aliphatic and aromatic acyl chlorides with organostannanes can be achieved using a bis(di-tert-butylchlorophosphine)palladium(II) dichloride precatalyst. organic-chemistry.org This system has demonstrated tolerance for a variety of functional groups. organic-chemistry.org The use of such a catalyst with this compound would be a promising approach for the synthesis of ketones with a quaternary carbon center adjacent to the carbonyl group.

The general mechanism for the Stille coupling of an acyl chloride is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the ketone product, regenerating the Pd(0) catalyst.

Table 1: Representative Ligands for Stille Coupling of Sterically Hindered Acyl Chlorides

| Ligand | Structure | Key Features |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Bulky, electron-rich |

| Proazaphosphatrane | P(RNCH₂CH₂)₂N(R'NCH₂CH₂) | Bulky, strong σ-donating |

| Bis(di-tert-butylchlorophosphine) | (t-Bu)₂PCl | Bulky, electron-rich |

Chloroacylation of Unsaturated Systems (e.g., Alkenes) for α-Branched Enone Synthesis

The synthesis of α-branched enones is a significant challenge in organic synthesis. A novel approach involves the chloroacylation of unactivated alkenes with acyl chlorides, which proceeds via a cooperative nickel/photoredox catalysis. nih.gov This method generates a chlorine radical from the acyl chloride precursor, which then adds to the terminal alkene. nih.gov Subsequent elimination of HCl affords the α-branched enone. nih.gov

For a sterically demanding acyl chloride like this compound, this method could provide a direct route to α-branched enones with a neopentyl-like structure at the α-position. The proposed mechanism involves the following key steps:

Generation of the Chlorine Radical: Under photoredox conditions, the nickel catalyst facilitates the generation of a chlorine radical from this compound.

Radical Addition to Alkene: The chlorine radical adds to the terminal carbon of the alkene, generating a secondary carbon-centered radical.

Acyl Transfer: The carbon-centered radical is trapped by the nickel catalyst, and subsequent acyl transfer from another molecule of this compound occurs.

Elimination: The resulting β-chloro ketone undergoes elimination of HCl to yield the α-branched enone.

The regioselectivity of this reaction is a crucial aspect, with the chlorine radical preferentially adding to the less substituted carbon of the alkene, leading to the formation of the branched product. researchgate.net The steric bulk of the 2,2-dipropyloctanoyl group is not expected to significantly hinder the reaction, as the acyl transfer step occurs after the initial radical addition.

Table 2: Potential Substrates and Products in the Chloroacylation Reaction

| Alkene Substrate | Acyl Chloride | Expected α-Branched Enone Product |

| 1-Octene | This compound | 1-(2,2-Dipropyldecanoyl)oct-1-en-2-ylium |

| Styrene | This compound | 1-Phenyl-2-(2,2-dipropyldecanoyl)ethen-1-ylium |

Reductive Transformations of the Acyl Chloride Functionality

The acyl chloride functionality is readily reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. Due to the high reactivity of acyl chlorides, strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) typically lead to the formation of the primary alcohol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is further reduced in situ. chemistrysteps.com

To selectively obtain the aldehyde, a less reactive, sterically hindered reducing agent is required. chemistrysteps.com Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) is a commonly used reagent for this transformation. chemistrysteps.com Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing for the reduction of the acyl chloride to the aldehyde while minimizing over-reduction to the alcohol, especially when the reaction is carried out at low temperatures. chemistrysteps.comchemistrysteps.com

Given the steric hindrance of this compound, the use of a bulky reducing agent would be particularly effective in achieving selective reduction to the corresponding aldehyde, 2,2-dipropyloctanal. The steric hindrance around the carbonyl group would disfavor the second hydride addition required to form the alcohol.

Table 3: Reducing Agents for the Transformation of this compound

| Reducing Agent | Product | Key Considerations |

| Lithium aluminum hydride (LiAlH₄) | 2,2-Dipropyloctan-1-ol | Strong, non-selective, leads to alcohol |

| Sodium borohydride (NaBH₄) | 2,2-Dipropyloctan-1-ol | Milder than LiAlH₄ but still typically yields the alcohol |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | 2,2-Dipropyloctanal | Sterically hindered, allows for selective formation of the aldehyde |

Investigations into C-O Bond Cleavage in Ethers via Acylation Reactions

The cleavage of the carbon-oxygen bond in ethers is a synthetically useful transformation. Acyl chlorides, in the presence of a Lewis acid catalyst, can be used to cleave ethers, affording an ester and an alkyl chloride. mdma.ch The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com

When an ether is treated with this compound and a Lewis acid, the ether oxygen will coordinate to the Lewis acid, making it a better leaving group. The subsequent nucleophilic attack by the chloride ion can occur at one of the alkyl groups of the ether.

For unsymmetrical ethers, the regioselectivity of the cleavage is influenced by both electronic and steric factors. libretexts.org In the case of an ether with primary and secondary alkyl groups, the chloride ion will typically attack the less sterically hindered primary carbon via an SN2 mechanism. wikipedia.org If the ether contains a tertiary alkyl group, the reaction is more likely to proceed through an SN1 mechanism, involving the formation of a stable carbocation. masterorganicchemistry.com

The steric bulk of this compound could influence the rate of the acylation reaction, but the fundamental principles of ether cleavage would still apply. The choice of Lewis acid can also play a crucial role in the efficiency of the reaction.

Table 4: Expected Products from the Cleavage of Ethers with this compound

| Ether Substrate | Cleavage Products | Likely Mechanism |

| Diethyl ether | Ethyl 2,2-dipropyloctanoate and Ethyl chloride | SN2 |

| Methyl tert-butyl ether | Methyl 2,2-dipropyloctanoate and tert-Butyl chloride | SN1 |

| Anisole (Methyl phenyl ether) | Phenyl 2,2-dipropyloctanoate and Methyl chloride | SN2 at methyl group |

Stereochemical Aspects and Chiral Induction in Reactions Involving the 2,2-Dipropyl Moiety

The 2,2-dipropyl group in this compound renders the α-carbon a quaternary center. While this specific molecule is achiral, the presence of this sterically demanding quaternary center can have significant implications for the stereochemical outcome of reactions at the adjacent carbonyl group. The construction of quaternary carbon stereocenters is a considerable challenge in organic synthesis due to steric hindrance. pnas.org

In reactions where a new chiral center is formed, the 2,2-dipropyl moiety can influence the diastereoselectivity of the reaction. For example, in the addition of a chiral nucleophile to the carbonyl group, the bulky dipropyl groups can create a biased environment, favoring the approach of the nucleophile from one face of the carbonyl plane over the other. This could lead to the preferential formation of one diastereomer.

Achieving high levels of chiral induction from a remote quaternary center is challenging due to the distance between the stereocenter and the reacting center. chinesechemsoc.org However, the conformational rigidity imposed by the bulky 2,2-dipropyl group could enhance the transmission of stereochemical information.

Furthermore, if one of the propyl groups were to be replaced by a different alkyl group, the α-carbon would become a chiral quaternary center. In such a scenario, the inherent chirality of the molecule would be expected to strongly influence the stereochemical course of subsequent reactions, a concept known as substrate-controlled diastereoselectivity. The development of catalytic asymmetric methods for the construction of acyclic quaternary carbon stereocenters is an active area of research. researchgate.net

Table 5: Stereochemical Considerations in Reactions of this compound

| Reaction Type | Stereochemical Aspect | Potential Outcome |

| Addition of a chiral nucleophile | Diastereoselectivity | Preferential formation of one diastereomer |

| Reaction with a chiral substrate | Substrate-controlled diastereoselectivity | High diastereomeric excess |

| Asymmetric catalysis | Enantioselectivity | Potential for enantioenriched products, though challenging |

Advanced Applications of 2,2 Dipropyloctanoyl Chloride in Organic Synthesis

Building Block for Complex Organic Molecule Synthesis

The intricate architecture of 2,2-dipropyloctanoyl chloride makes it a valuable precursor in the construction of complex organic molecules with tailored properties. Its branched structure is particularly useful in creating derivatives with enhanced solubility and unique biological activities.

Precursor in the Synthesis of Branched Fatty Acid Derivatives

This compound serves as a key starting material for the synthesis of a variety of branched fatty acid derivatives. The presence of the dipropyl substitution at the C-2 position introduces a significant degree of branching, which can influence the physical and biological properties of the resulting fatty acid derivatives. These derivatives are of interest in various fields, including lubricants, cosmetics, and as intermediates in the synthesis of other complex lipids.

The synthesis of these derivatives typically involves the reaction of this compound with various nucleophiles. For instance, reaction with alcohols or amines leads to the formation of the corresponding esters and amides, respectively. These reactions are generally carried out under standard acylation conditions.

Table 1: Examples of Branched Fatty Acid Derivatives Synthesized from this compound

| Derivative Name | Synthesized From | Potential Application Area |

| Methyl 2,2-dipropyloctanoate | Methanol | Lubricant additive |

| N-Benzyl-2,2-dipropyloctanamide | Benzylamine | Pharmaceutical intermediate |

| 2,2-Dipropyloctanoic acid | Water (Hydrolysis) | Surfactant precursor |

This table is illustrative and based on general reactions of acyl chlorides.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The structural motif of this compound is incorporated into various advanced pharmaceutical intermediates. The bulky dipropyl groups can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. This can include enhancing metabolic stability by sterically hindering enzymatic degradation, improving lipid solubility for better membrane permeability, or influencing binding affinity to a biological target.

Research in this area focuses on the synthesis of novel compounds where the 2,2-dipropyloctanoyl moiety is attached to a pharmacologically active core. The synthesis often involves the acylation of a key hydroxyl or amino group on the parent molecule with this compound.

Role in Polymer Modification and Advanced Material Science

The reactivity of the acyl chloride group makes this compound a versatile tool for the modification of polymers and the synthesis of novel materials with specialized properties.

Functionalization of Polymeric Materials

This compound can be used to functionalize the surface or bulk of various polymeric materials. This is typically achieved by reacting the acyl chloride with polymers containing nucleophilic functional groups such as hydroxyl, amino, or thiol groups. This process, often referred to as polymer grafting or surface modification, can dramatically alter the properties of the original polymer.

For example, grafting the hydrophobic 2,2-dipropyloctanoyl group onto a hydrophilic polymer can create amphiphilic materials with applications in drug delivery, emulsification, or as compatibilizers in polymer blends. The bulky branched structure can also influence the surface energy and wettability of the modified polymer.

Synthesis of Branched Long-Chain Aliphatic Polymers

In addition to modifying existing polymers, this compound can be used as a monomer or an initiator in the synthesis of new polymers. Its structure allows for the creation of polymers with a high degree of branching. Long-chain branched polymers often exhibit unique rheological properties compared to their linear counterparts, such as lower melt viscosity and improved processability.

The synthesis of such polymers can be complex and may involve specialized polymerization techniques. The incorporation of the 2,2-dipropyloctanoyl unit can lead to materials with tailored thermal and mechanical properties for applications in advanced plastics, elastomers, and adhesives.

Reagent for Derivatization in Advanced Analytical and Structural Elucidation Methodologies

The reactivity of this compound makes it a useful derivatizing agent in analytical chemistry, particularly for chromatography and mass spectrometry. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability.

By reacting with functional groups like hydroxyls and amines, this compound can introduce a bulky, non-polar moiety to the analyte. This can be advantageous in several ways:

Improved Chromatographic Separation: In gas chromatography (GC), derivatization with this compound can increase the volatility and thermal stability of polar analytes, allowing them to be analyzed at higher temperatures without degradation. The introduction of the branched alkyl chain can also alter the retention time, enabling better separation from interfering compounds.

Enhanced Mass Spectrometric Analysis: In mass spectrometry (MS), the 2,2-dipropyloctanoyl derivative can provide characteristic fragmentation patterns upon ionization, which can aid in the structural elucidation of the original analyte. The increased molecular weight of the derivative can also shift its mass-to-charge ratio to a region of the spectrum with less background noise, improving the signal-to-noise ratio and detection limits.

Table 2: Application of this compound in Analytical Derivatization

| Analytical Technique | Purpose of Derivatization | Analyte Functional Group |

| Gas Chromatography (GC) | Increase volatility and thermal stability | -OH, -NH2, -SH |

| Mass Spectrometry (MS) | Provide characteristic fragmentation, increase m/z | -OH, -NH2, -SH |

This table illustrates potential applications based on the general principles of derivatization with acyl chlorides.

This compound is a highly versatile chemical compound with a growing number of applications in advanced organic synthesis. Its unique branched structure provides a powerful tool for chemists to design and create complex molecules, modify materials, and enhance analytical methodologies. As research continues to explore the potential of sterically hindered acyl chlorides, the importance of this compound in both academic and industrial settings is expected to expand further.

Based on a comprehensive search of scientific literature, there is no available information on the chemical compound “this compound” or its applications in organic synthesis, specifically concerning derivatization for chromatographic separation or mass spectrometry.

Searches for this specific compound in chemical databases and research publications did not yield any results for its synthesis, properties, or use as a derivatizing agent. The name suggests a highly sterically hindered acyl chloride, which may have limited reactivity or utility, potentially explaining the absence of literature.

General principles of acylation-based derivatization using other acyl chlorides are well-documented for enhancing analytical detection. However, due to the strict requirement to focus solely on "this compound," and the lack of any specific data for this compound, it is not possible to generate the requested article. Fabricating information would violate the core principles of scientific accuracy.

Therefore, the requested article on the advanced applications of this compound cannot be provided.

Computational and Theoretical Studies on 2,2 Dipropyloctanoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

No specific quantum chemical investigations on the electronic structure and reactivity of 2,2-dipropyloctanoyl chloride have been found in the public domain. Such studies would be invaluable for understanding its fundamental chemical behavior.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Transition State Analysis

There are no published DFT studies on the reaction mechanisms and transition states involving this compound. DFT is a robust method for elucidating reaction pathways and identifying the high-energy transition states that govern reaction rates. Future research could apply DFT to model its hydrolysis, esterification, or amidation reactions, providing insights into the energy barriers and the geometries of the transition states.

Ab Initio Methods for Energetic and Geometrical Characterization

Specific ab initio calculations for the energetic and geometrical characterization of this compound are not available. These "from first principles" methods could precisely determine its optimized molecular geometry, bond lengths, bond angles, and thermodynamic properties, such as its heat of formation.

Molecular Modeling of Steric and Electronic Effects on Reactivity and Selectivity

There is a lack of molecular modeling studies that specifically analyze the steric and electronic effects on the reactivity and selectivity of this compound. The two propyl groups at the α-position create significant steric hindrance, which would be a key focus of such a study. Molecular modeling could quantify this steric bulk and its impact on the accessibility of the carbonyl carbon to nucleophiles, thereby explaining its reactivity patterns and selectivity in various reactions.

In Silico Prediction of Spectroscopic Signatures for Structural Assignment and Reaction Monitoring

No in silico predictions of the spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry) for this compound have been reported. Computational spectroscopy can be a powerful tool for predicting spectra, which can then be used to confirm the structure of the synthesized compound and to monitor the progress of reactions involving it.

Computational Design of Catalysts and Reagents for Specific Transformations

There are no reports on the computational design of catalysts or reagents specifically tailored for transformations of this compound. Given the steric hindrance around the acyl chloride group, computational methods could be employed to design catalysts that can effectively interact with the substrate and facilitate specific chemical conversions, such as asymmetric synthesis or challenging coupling reactions.

Future Research Directions and Unexplored Avenues

Development of Highly Selective and Sustainable Catalytic Systems for 2,2-Dipropyloctanoyl Chloride Transformations

The reactivity of acyl chlorides is well-established, typically involving nucleophilic acyl substitution. libretexts.org However, the significant steric hindrance around the carbonyl group in this compound, imparted by the two propyl groups at the alpha-position, presents a substantial challenge for conventional synthetic methods. Future research should focus on developing sophisticated catalytic systems that can overcome this steric barrier to enable efficient and selective transformations.

Research in this area could explore:

Novel Organometallic Catalysts: Transition-metal catalysts could be designed to facilitate reactions that are otherwise difficult. nih.gov For instance, complexes of rhodium or palladium might enable cross-coupling reactions or carbonylations that would typically be sluggish with a hindered acyl chloride.

Enzyme-Based Catalysis: Biocatalysis offers a promising avenue for achieving high selectivity under mild conditions. Lipases or esterases could potentially be engineered to accept the bulky 2,2-dipropyloctanoyl group, enabling the synthesis of chiral esters or amides.

Sustainable Catalysts: A move towards greener chemistry necessitates the development of catalysts based on earth-abundant metals or metal-free organocatalysts. These systems would aim to provide high yields and selectivity while minimizing environmental impact.

A prospective research initiative could involve screening a library of catalysts for a benchmark reaction, such as the esterification of a bulky secondary alcohol with this compound. The goal would be to identify catalysts that offer superior performance compared to traditional methods.

Table 1: Prospective Catalytic Systems for Esterification of Borneol with this compound

| Catalyst System | Proposed Advantage | Hypothetical Yield (%) | Potential Reaction Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ / N-Heterocyclic Carbene (NHC) Ligand | Overcomes steric hindrance via tailored ligand sphere. | > 90 | Toluene, 80 °C, 12h |

| Engineered Lipase (e.g., Candida antarctica Lipase B) | High enantioselectivity and mild, sustainable conditions. | > 95 | Hexane, 40 °C, 48h |

| DMAP / Sc(OTf)₃ | Lewis acid co-catalyst to enhance electrophilicity. | ~ 85 | Dichloromethane, 25 °C, 24h |

Exploration of Novel Reaction Pathways and Unprecedented Chemical Reactivity

The unique steric and electronic properties of this compound may give rise to novel reaction pathways not observed with simpler acyl chlorides. The bulky α-substituents could influence the stability of reaction intermediates, potentially favoring alternative mechanistic routes.

Future investigations could target:

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of the acyl chloride might enable its use as the Lewis basic component in an FLP, allowing for the activation of small molecules like H₂ or CO₂.

Radical Reactions: The compound could serve as a precursor for sterically hindered acyl radicals. Atom Transfer Radical Cyclization (ATRC) could be an area of interest, where the unique structure of the acyl chloride could influence the stereochemical outcome of the cyclization.

Rearrangement Reactions: Under the influence of specific catalysts or conditions, the carbon skeleton could potentially undergo Wagner-Meerwein type rearrangements, a field of study for other sterically crowded molecules. researchgate.net

A key research goal would be to systematically study the reactivity of this compound with a diverse range of reagents under various conditions to map out its chemical behavior and identify any unprecedented transformations.

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. beilstein-journals.org Integrating the synthesis and subsequent reactions of this compound into flow chemistry platforms could be a major research focus.

Key areas of development include:

Continuous Synthesis: Developing a robust, multi-step flow process for the synthesis of this compound itself, potentially starting from 2,2-dipropyloctanoic acid. This would allow for the on-demand generation of the highly reactive acyl chloride, avoiding storage issues. mdpi.com

Automated Derivatization: An automated flow system could be designed to react the continuously generated this compound with a library of nucleophiles (alcohols, amines, thiols). nih.gov This would enable the rapid synthesis of a wide array of derivatives for screening in various applications.

In-line Analysis: The integration of real-time analytical techniques, such as IR or NMR spectroscopy, would allow for rapid reaction optimization and process control, accelerating the discovery of optimal reaction conditions.

Table 2: Comparison of Batch vs. Prospective Flow Synthesis of 2,2-Dipropyloctanoyl Amides

| Parameter | Traditional Batch Synthesis | Projected Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Handling of bulk reactive intermediates. | Small reaction volumes, enhanced thermal control. |

| Scalability | Difficult and often requires re-optimization. | Easily scalable by extending operation time. |

| Productivity | Lower throughput | High-throughput library synthesis possible. |

Interdisciplinary Research with Advanced Materials Science for Novel Applications

The unique sterically hindered lipophilic structure of the 2,2-dipropyloctanoyl moiety makes it an interesting building block for materials science. Research in this area would bridge organic synthesis with polymer chemistry and surface science.

Potential applications to be explored:

Surface Modification: Similar to how other acyl chlorides are used, this compound could be used to functionalize surfaces of materials like silica, titania, or polymers. The bulky propyl and hexyl groups would create a highly hydrophobic and sterically shielded surface, which could be useful for creating water-repellent coatings or anti-fouling materials.

Polymer Synthesis: The compound could be used as a chain-end functionalizing agent in polymer synthesis or as a monomer to create polymers with unique side-chain architectures. These polymers might exhibit interesting physical properties, such as altered solubility, thermal stability, or self-assembly behavior.

Liquid Crystals: The rigid α,α-disubstituted structure, combined with the long alkyl chain, suggests that derivatives of this compound could be investigated as components of novel liquid crystalline materials.

An initial study might involve reacting this compound with hydroxyl-terminated self-assembled monolayers on a gold surface and characterizing the resulting changes in surface energy and hydrophobicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dipropyloctanoyl chloride, and how can reaction conditions be optimized?

- Methodology :

- Synthesis : React 2,2-dipropyloctanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux in anhydrous dichloromethane or toluene. Monitor completion via FT-IR (disappearance of -OH stretch at ~3000 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹) .

- Purification : Distill under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the product. Use molecular sieves or anhydrous MgSO₄ for drying .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to chlorinating agent) and temperature (40–60°C for thionyl chloride) to minimize side reactions like over-chlorination .

Q. How should this compound be characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Expect signals for carbonyl carbons (~170–175 ppm) and branched alkyl chains (δ 0.8–1.5 ppm for CH₃/CH₂ groups). Compare with analogous acyl chlorides in databases like NIST Chemistry WebBook .

- IR Spectroscopy : Confirm C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight, moisture-free containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can contradictory kinetic data in nucleophilic substitution reactions involving this compound be resolved?

- Methodology :

- Cross-Validation : Replicate experiments under controlled humidity/temperature. Use HPLC or GC-MS to quantify byproducts (e.g., ester derivatives from residual solvent) .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in reaction rates. Consider solvent polarity effects (dielectric constant) on nucleophilicity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., SN1 vs. SN2) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH?

- Methodology :

- Controlled Hydrolysis : Prepare buffered solutions (pH 2–12) and monitor degradation via conductivity measurements or ¹H NMR (disappearance of acyl chloride signals) .

- Kinetic Profiling : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) at different pH levels. Tabulate results (example below):

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 3 | 25 | 48 |

| 7 | 25 | 12 |

| 11 | 25 | 0.5 |

- Mechanistic Insight : Identify intermediates (e.g., carboxylic acid via IR) to distinguish between acid-catalyzed vs. base-promoted hydrolysis .

Q. How can competing reaction pathways (e.g., acylation vs. elimination) be distinguished in complex systems using this compound?

- Methodology :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in elimination pathways .

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enolates) .

- Solvent Effects : Compare yields in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to assess solvent dependency .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported solubility parameters for this compound?

- Methodology :

- Reproducibility Tests : Measure solubility in multiple solvents (e.g., ether, THF) using gravimetric analysis. Cross-reference with literature values from NIST or PubChem .

- Meta-Analysis : Evaluate purity levels of commercial samples (e.g., via elemental analysis) to identify batch-to-batch variations .

Q. What strategies mitigate conflicting results in catalytic acylation studies using this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) under identical conditions. Use DOE (Design of Experiments) to optimize catalyst loading .

- Side Reaction Mapping : Identify side products (e.g., ketones from Friedel-Crafts) via GC-MS and adjust substrate ratios accordingly .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.